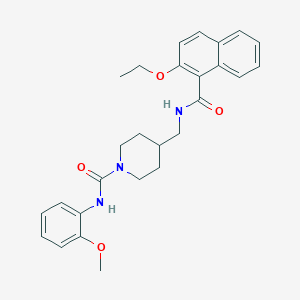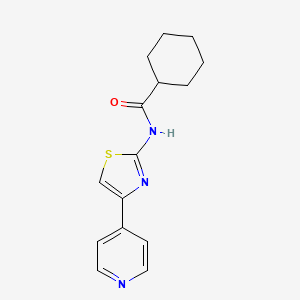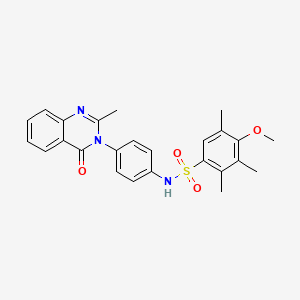
4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with diverse applications. Known for its multifaceted biological activities, this compound has piqued the interest of researchers in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,3,5-trimethyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves a multistep process:
Starting Material Preparation: : Begin with commercially available starting materials.
Intermediate Formation: : Using reagents such as Grignard reagents, halogenated benzenes, and metal catalysts to form key intermediates.
Coupling Reaction: : The core structure is formed through a coupling reaction, often facilitated by catalysts like palladium or copper.
Sulfonamide Formation: : The final step involves introducing the sulfonamide group under specific conditions, such as using sulfonyl chlorides in the presence of base.
Industrial Production Methods
Industrial production can scale up using continuous flow reactors for efficient temperature and reaction time control, ensuring high yields and purity. Automating the process with robotic systems can also reduce human error and improve reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Reaction with oxidizing agents like KMnO₄.
Reduction: : Using reducing agents such as LiAlH₄.
Substitution: : Electrophilic and nucleophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: : Utilizing halogenated reagents and catalysts like palladium.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Amine derivatives.
Substitution: : New sulfonamide derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in organic synthesis.
Study of reaction mechanisms and kinetic studies.
Biology
Investigating its role as an enzyme inhibitor.
Exploring its potential as an antibacterial or antifungal agent.
Medicine
Potential application in drug development, particularly in cancer therapy due to its interaction with specific molecular pathways.
Industry
Utilized in the production of specialty chemicals.
Acts as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The compound functions by binding to specific molecular targets within the cell, disrupting normal biological processes. For instance:
Enzyme Inhibition: : It may inhibit enzymes critical for cell survival.
Pathway Interruption: : Interferes with signaling pathways, leading to cell apoptosis or growth arrest.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-trimethylbenzenesulfonamide
N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
Unique Aspects
Structural Complexity: : The presence of both a quinazoline derivative and a sulfonamide group provides unique reactivity and biological activity.
Specific Target Interaction: : Its ability to interact with multiple molecular targets distinguishes it from simpler analogues.
This compound's unique chemical structure and reactivity make it a valuable subject for ongoing scientific exploration.
Propiedades
IUPAC Name |
4-methoxy-2,3,5-trimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-14-23(16(2)17(3)24(15)32-5)33(30,31)27-19-10-12-20(13-11-19)28-18(4)26-22-9-7-6-8-21(22)25(28)29/h6-14,27H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLTROGBHYUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
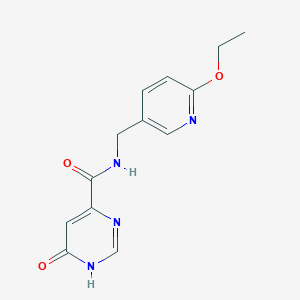
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2688381.png)
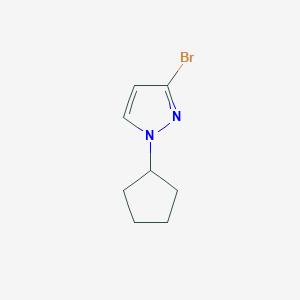
![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)
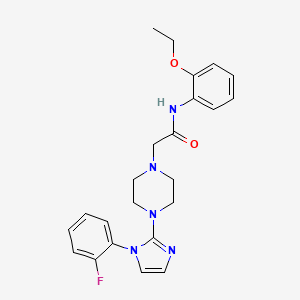
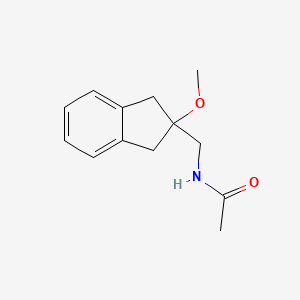

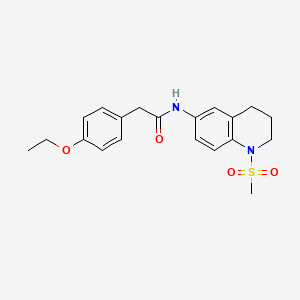
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)
![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)
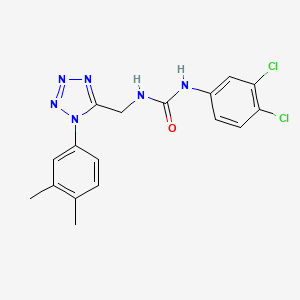
![9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2688395.png)
